![molecular formula C24H29N3OS B8502226 7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-1,2,3,4-tetrahydroquinoline](/img/structure/B8502226.png)
7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-1,2,3,4-tetrahydroquinoline is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a benzothiophene moiety linked to a piperazine ring, further connected to a tetrahydroquinoline backbone. This intricate arrangement of functional groups contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-benzothiophen-4-ylamine with piperazine to form an intermediate, which is then reacted with 3-chloropropoxy-1,2,3,4-tetrahydroquinoline under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets in the body. It is known to bind with high affinity to serotonin and dopamine receptors, modulating their activity. This interaction can influence neurotransmitter levels and signaling pathways, leading to its potential therapeutic effects in psychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
Brexpiprazole: A compound with a similar structure, known for its use in treating psychiatric disorders.
Aripiprazole: Another related compound with similar pharmacological properties.
Uniqueness
7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-1,2,3,4-tetrahydroquinoline is unique due to its specific arrangement of functional groups, which contributes to its distinct chemical and biological properties. Its high affinity for serotonin and dopamine receptors sets it apart from other compounds, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C24H29N3OS |
|---|---|
Molecular Weight |
407.6 g/mol |
IUPAC Name |
7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C24H29N3OS/c1-5-23(21-9-17-29-24(21)6-1)27-14-12-26(13-15-27)11-3-16-28-20-8-7-19-4-2-10-25-22(19)18-20/h1,5-9,17-18,25H,2-4,10-16H2 |
InChI Key |
QNNTVDSWWGRBRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=C2)OCCCN3CCN(CC3)C4=C5C=CSC5=CC=C4)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



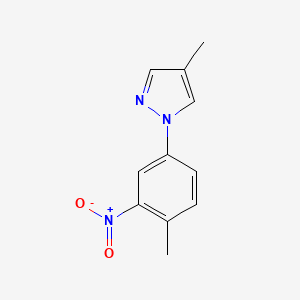

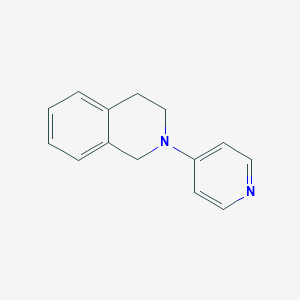
![1-ethyl-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridin-2-one](/img/structure/B8502189.png)
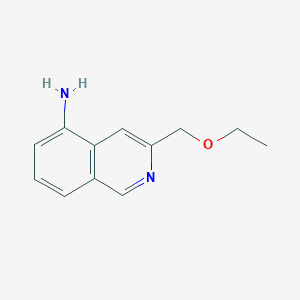

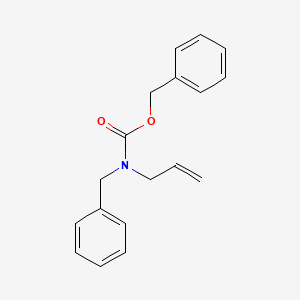
![2-Bromo-8-(3-chlorophenoxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8502208.png)
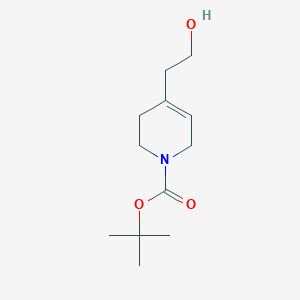
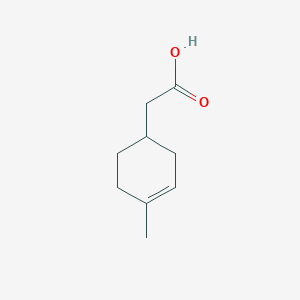
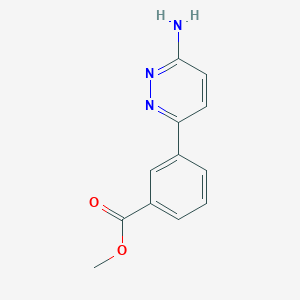

![3-Methoxy-4-{4-[4-(trifluoromethyl)phenoxy]phenoxy}pent-2-en-1-ol](/img/structure/B8502248.png)
